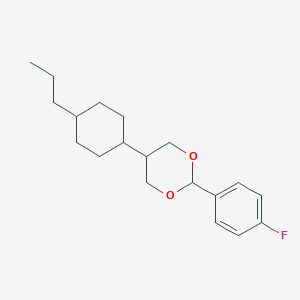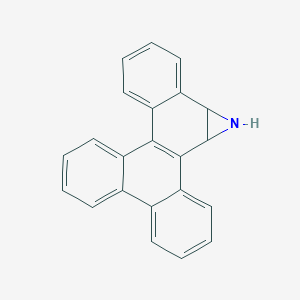
Benzo(g)chrysene-9,10-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(g)chrysene-9,10-imine (BCI) is a polycyclic aromatic hydrocarbon (PAH) that has been found to be highly carcinogenic. It is a potent mutagen and has been shown to cause DNA damage in both in vitro and in vivo studies. Due to its carcinogenic properties, BCI has been extensively studied in the field of cancer research.
Wirkmechanismus
The mechanism of action of Benzo(g)chrysene-9,10-imine is not fully understood. However, it is believed that Benzo(g)chrysene-9,10-imine forms DNA adducts, which can lead to mutations and cancer. Benzo(g)chrysene-9,10-imine has been shown to induce the expression of genes involved in cell proliferation and survival, such as cyclin D1 and Bcl-2. Benzo(g)chrysene-9,10-imine has also been found to inhibit apoptosis, which is programmed cell death that eliminates damaged cells.
Biochemische Und Physiologische Effekte
Benzo(g)chrysene-9,10-imine has been shown to induce tumors in various organs, including the lungs, liver, and skin. It has also been found to cause DNA damage in various cell types, including human lung cells and mouse liver cells. Benzo(g)chrysene-9,10-imine has been shown to induce oxidative stress, which can lead to inflammation and DNA damage. Benzo(g)chrysene-9,10-imine has also been found to affect the immune system, specifically by suppressing the activity of natural killer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzo(g)chrysene-9,10-imine in lab experiments is its potent carcinogenic properties. This makes it a useful tool for studying the mechanisms of carcinogenesis. However, one limitation is that Benzo(g)chrysene-9,10-imine is highly toxic and must be handled with extreme caution. Another limitation is that Benzo(g)chrysene-9,10-imine is not widely available and can be expensive to synthesize.
Zukünftige Richtungen
There are several future directions for research on Benzo(g)chrysene-9,10-imine. One area of interest is the development of biomarkers for Benzo(g)chrysene-9,10-imine exposure. Biomarkers are measurable indicators of exposure or effect, and can be used to monitor the health effects of Benzo(g)chrysene-9,10-imine exposure. Another area of interest is the development of new treatments for Benzo(g)chrysene-9,10-imine-induced cancer. This could involve the identification of new drug targets or the development of new drugs that can block the carcinogenic effects of Benzo(g)chrysene-9,10-imine. Finally, there is a need for further research on the environmental and occupational exposure to Benzo(g)chrysene-9,10-imine, and the health effects of such exposure.
Synthesemethoden
Benzo(g)chrysene-9,10-imine can be synthesized by the reaction of benzo(g)chrysene with nitrous acid. The reaction yields a mixture of Benzo(g)chrysene-9,10-imine and its isomer, benzo(g)chrysene-11,12-imine. The two isomers can be separated by column chromatography. The purity of the synthesized Benzo(g)chrysene-9,10-imine can be confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
Benzo(g)chrysene-9,10-imine has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. Benzo(g)chrysene-9,10-imine has also been found to be mutagenic in bacterial and mammalian cells. The mutagenic properties of Benzo(g)chrysene-9,10-imine are believed to be due to its ability to form DNA adducts. DNA adducts are covalent bonds between the chemical and the DNA molecule, which can cause mutations and lead to cancer.
Eigenschaften
CAS-Nummer |
132335-20-7 |
|---|---|
Produktname |
Benzo(g)chrysene-9,10-imine |
Molekularformel |
C22H15N |
Molekulargewicht |
293.4 g/mol |
IUPAC-Name |
16-azahexacyclo[12.9.0.02,7.08,13.015,17.018,23]tricosa-1(14),2,4,6,8,10,12,18,20,22-decaene |
InChI |
InChI=1S/C22H15N/c1-3-9-15-13(7-1)14-8-2-4-10-16(14)20-19(15)17-11-5-6-12-18(17)21-22(20)23-21/h1-12,21-23H |
InChI-Schlüssel |
PVJBULRDYUGSDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |
Kanonische SMILES |
C1=CC=C2C(=C1)C3C(N3)C4=C2C5=CC=CC=C5C6=CC=CC=C64 |
Synonyme |
enzo(g)chrysene-9,10-imine BgC-I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



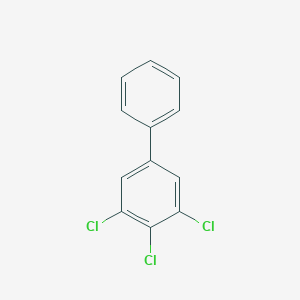
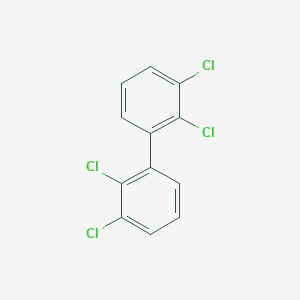
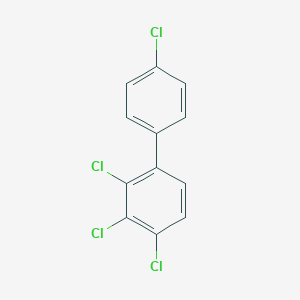
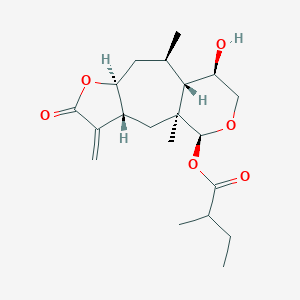
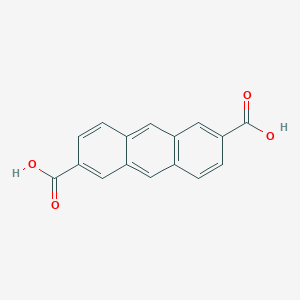
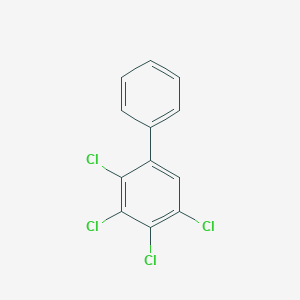
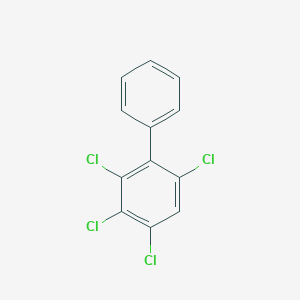
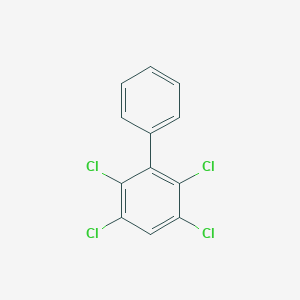
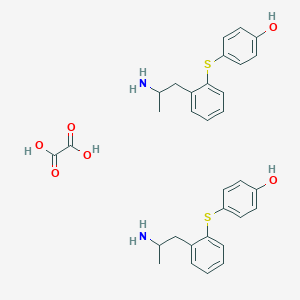
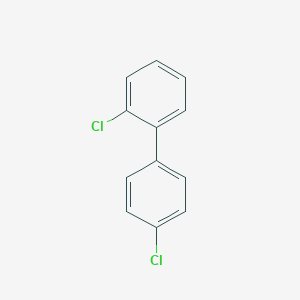
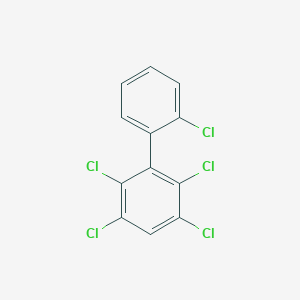
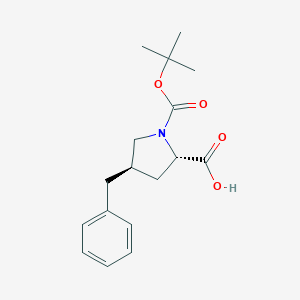
![1,3-Dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B164892.png)
